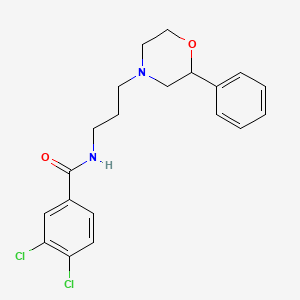

3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as JNJ-17203212, is a small molecule antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by noxious stimuli such as heat, acid, and capsaicin. It is expressed in sensory neurons and plays a key role in pain sensation. JNJ-17203212 has been studied for its potential use as an analgesic, particularly in the treatment of chronic pain.

Scientific Research Applications

Mitotic Inhibition in Plant Cells

A series of benzamide compounds, including derivatives similar to the chemical structure , has demonstrated potent and selective inhibition of mitosis in plant cells. These findings suggest potential applications in agriculture for controlling plant growth or development (Merlin et al., 1987).

Antipathogenic Activity

Benzamide derivatives with specific halogen substitutions have been synthesized and tested for their antipathogenic activity. These compounds, including 3,4-dichlorophenyl variants, show significant potential as antimicrobial agents against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their utility in developing new treatments for bacterial infections (Limban et al., 2011).

Photocatalytic Degradation

Research into the photocatalytic degradation of propyzamide, a compound structurally related to 3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide, indicates the utility of adsorbent supports in enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates. This suggests applications in environmental remediation and pollution control (Torimoto et al., 1996).

Anticonvulsant Activity

Benzamides have been synthesized and evaluated for their anticonvulsant activity, with certain derivatives showing potency comparable or superior to standard treatments. This research opens avenues for the development of new medications for epilepsy and related disorders (Mussoi et al., 1996).

Herbicidal Applications

Derivatives of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a compound with similarities to the chemical structure of interest, have shown herbicidal activity against annual and perennial grasses. These findings suggest potential applications in agriculture for weed control (Viste et al., 1970).

properties

IUPAC Name |

3,4-dichloro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O2/c21-17-8-7-16(13-18(17)22)20(25)23-9-4-10-24-11-12-26-19(14-24)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQYYXBPHMJXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(3-(2-phenylmorpholino)propyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2715441.png)

![2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2715444.png)

![3-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2715446.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715447.png)

![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/no-structure.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2715456.png)

![6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2715459.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)